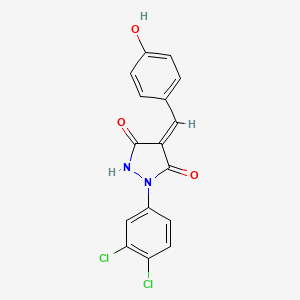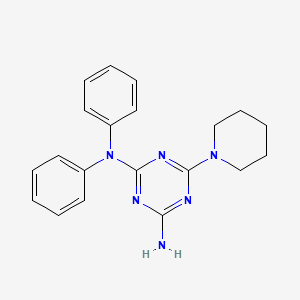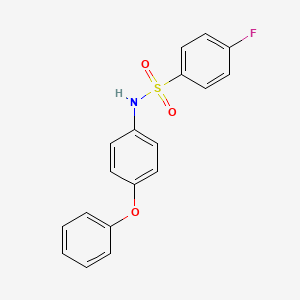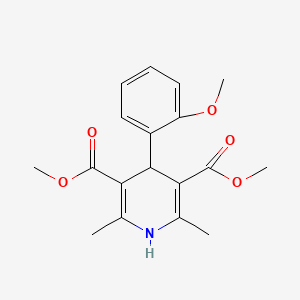![molecular formula C20H24ClN5O B5597717 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)
4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a compound that belongs to a class of organic molecules characterized by the presence of piperazinyl and piperidinyl groups attached to a pyrimidine ring. This molecular structure is notable for its potential in various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities, as suggested by the study of similar pyrimidine derivatives (Mattioda et al., 1975).
Synthesis Analysis
The synthesis of 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and related compounds involves multi-step chemical reactions starting from basic heterocyclic compounds. For instance, piperazinyl-glutamate-pyrimidines, which share a similar synthetic route, are prepared with modifications at the 4-position of the pyrimidine leading to potent P2Y12 antagonists (Parlow et al., 2009). Another example includes the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines using bis(benzofuran-enaminone) hybrid as a key intermediate, demonstrating the versatility of synthetic approaches in creating complex pyrimidine derivatives (Mekky et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives, such as 1-aryl- or 1-heteroaryl-piperazinylbutyl derivatives, through techniques like solid-state NMR spectroscopy and X-ray diffraction, reveals detailed insights into the conformation and electron distribution within the molecule. These studies indicate that the piperazine ring nitrogen is protonated, and the pyridopyrimidine fragment is essentially planar, with specific conformational preferences for the substituents in these cis-fused bicyclic systems (Pisklak et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and similar compounds often include nucleophilic attacks, ring closure reactions, and electrophilic substitutions. For instance, the electrophilic fluorination of a trimethylstannyl precursor of a related compound demonstrates the synthesis of radiolabeled molecules for imaging purposes, showcasing the chemical versatility of pyrimidine derivatives (Eskola et al., 2002).
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
A series of new 4-piperazinopyrimidines bearing a methylthio substituent in the 5 position of the pyrimidine ring have been synthesized. These compounds have displayed a very interesting profile, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting their potential for various pharmacological applications (Mattioda et al., 1975).
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, identified by its chemical structure related to 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, were examined in rats, dogs, and humans. The study showed that the compound is eliminated by both metabolism and renal clearance, providing insights into its potential therapeutic applications and safety profile (Sharma et al., 2012).
Antagonistic Activity for Platelet Aggregation
Piperazinyl-glutamate-pyrimidines have been prepared and identified as highly potent P2Y12 antagonists, which are crucial for inhibiting platelet aggregation. This research suggests their potential use in preventing thrombotic events (Parlow et al., 2009).
Structural and Theoretical Studies
New 1-aryl- or 1-heteroaryl-piperazinylbutyl derivatives with pyrido[1,2-c]pyrimidine imide moiety have been synthesized and analyzed for their higher selectivity to 5-HT1A receptors. Structural studies, including solid-state NMR spectroscopy and X-ray crystallography, along with theoretical calculations, have provided valuable insights into the molecular properties and potential receptor interactions of these compounds (Pisklak et al., 2008).
Anticancer Activity
Thieno[3,2-d]pyrimidines incorporated with a piperazine unit have been designed and synthesized as putative anti-cancer agents. These compounds were inspired by the structure of protein tyrosine kinase inhibitors, indicating their potential application in cancer therapy (Min, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-4-5-16(15-17)19(27)25-13-11-24(12-14-25)18-7-8-22-20(23-18)26-9-2-1-3-10-26/h4-8,15H,1-3,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAYJJZVFOZMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)
![5-isopropyl-3-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5597643.png)
![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)

![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)

![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)
![(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)

![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)
![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)